Cas no 1513714-27-6 (3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro-)

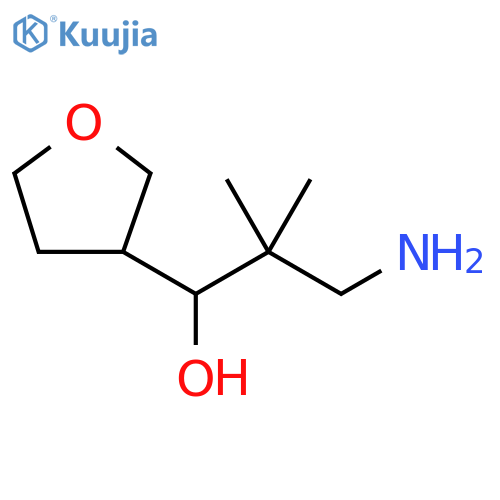

1513714-27-6 structure

商品名:3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro-

CAS番号:1513714-27-6

MF:C9H19NO2

メガワット:173.25266289711

CID:5282191

3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro- 化学的及び物理的性質

名前と識別子

-

- 3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro-

-

- インチ: 1S/C9H19NO2/c1-9(2,6-10)8(11)7-3-4-12-5-7/h7-8,11H,3-6,10H2,1-2H3

- InChIKey: VRECOHGIZVCAJN-UHFFFAOYSA-N

- ほほえんだ: C(C1COCC1)(O)C(C)(C)CN

3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-682659-1.0g |

3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol |

1513714-27-6 | 1g |

$1100.0 | 2023-05-24 | ||

| Enamine | EN300-682659-2.5g |

3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol |

1513714-27-6 | 2.5g |

$2155.0 | 2023-05-24 | ||

| Enamine | EN300-682659-10.0g |

3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol |

1513714-27-6 | 10g |

$4729.0 | 2023-05-24 | ||

| Enamine | EN300-682659-0.25g |

3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol |

1513714-27-6 | 0.25g |

$1012.0 | 2023-05-24 | ||

| Enamine | EN300-682659-5.0g |

3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol |

1513714-27-6 | 5g |

$3189.0 | 2023-05-24 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071283-1g |

3-Amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol |

1513714-27-6 | 95% | 1g |

¥5481.0 | 2023-04-10 | |

| Enamine | EN300-682659-0.5g |

3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol |

1513714-27-6 | 0.5g |

$1056.0 | 2023-05-24 | ||

| Enamine | EN300-682659-0.1g |

3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol |

1513714-27-6 | 0.1g |

$968.0 | 2023-05-24 | ||

| Enamine | EN300-682659-0.05g |

3-amino-2,2-dimethyl-1-(oxolan-3-yl)propan-1-ol |

1513714-27-6 | 0.05g |

$924.0 | 2023-05-24 |

3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro- 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

1513714-27-6 (3-Furanmethanol, α-(2-amino-1,1-dimethylethyl)tetrahydro-) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 57707-64-9(2-azidoacetonitrile)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量